Ethylene glycol monostearate
Overview
Description
Ethylene glycol monostearate, also known as glycol stearate, is an organic compound with the molecular formula C20H40O3. It is the ester of stearic acid and ethylene glycol. This compound is commonly used in personal care products and cosmetics, including shampoos, hair conditioners, and skin lotions .
Mechanism of Action
Target of Action
Ethylene Glycol Monostearate (EGMS), also known as 2-Hydroxyethyl Stearate, is primarily used as a surfactant, opacifier, and pearliser in personal care products
Mode of Action
EGMS acts as a nonionic surfactant and an emulsifier . As a surfactant, it reduces the surface tension of substances, allowing them to mix more easily. As an emulsifier, it helps mix oil and water-based components. When heated in surfactant compounds, it dissolves or emulsifies, and as it cools, it forms plate-like crystals that give a pearlescent sheen .
Pharmacokinetics
It is known to be soluble in toluene, ethanol, and acetone, and insoluble in hexane and water .
Result of Action
The use of EGMS in personal care products results in a noticeable pearlescent effect and can increase the viscosity of the product . It also has moisturizing effects on the skin and hair, and anti-static properties .
Action Environment
The action of EGMS can be influenced by environmental factors such as temperature. For example, its ability to form a pearlescent sheen is dependent on the process of heating and cooling . Additionally, its solubility and efficacy can be affected by the pH and the presence of other ingredients in the product.
Biochemical Analysis
Biochemical Properties
Ethylene glycol monostearate is primarily used as a surfactant, opacifier, and pearliser in cleansing applications . It interacts with other biomolecules in these products to enhance their properties. For instance, it can interact with proteins in hair to provide conditioning effects .
Molecular Mechanism
It is known to act as a nonionic surfactant and an emulsifier . This suggests that it may interact with biomolecules in a way that reduces surface tension and promotes the mixing of substances that are usually immiscible.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be a stable compound , suggesting that its effects on cellular function may be consistent over time.
Metabolic Pathways
It is known that ethylene glycol, one of the components of this compound, can be metabolized in the body to a variety of compounds, including glycoaldehyde, glycolic acid, glyoxylic acid, and oxalic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene glycol monostearate is typically synthesized through the esterification of stearic acid with ethylene glycol. This reaction can be catalyzed by either homogeneous or heterogeneous catalysts. Conventional heating methods can take several hours to complete the reaction, while microwave irradiation can significantly reduce the reaction time to about 10 minutes .
Industrial Production Methods: Industrial production of this compound often involves the use of solid acid catalysts under microwave irradiation in a solvent-free system. This method is preferred due to its efficiency and reduced environmental impact compared to traditional methods that use strong homogeneous acid catalysts . Another method involves heating a mixture of aliphatic acid, glycol, and a catalyst at a temperature of around 190°C until the acid value of the sample is below 3 mg KOH/g .
Chemical Reactions Analysis
Types of Reactions: Ethylene glycol monostearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions:
Esterification: Stearic acid and ethylene glycol in the presence of a catalyst (e.g., sulfuric acid or solid acid catalysts) under heating or microwave irradiation.
Hydrolysis: Acidic or basic conditions to break the ester bond, yielding stearic acid and ethylene glycol.
Major Products Formed:
Esterification: this compound and water.
Hydrolysis: Stearic acid and ethylene glycol.
Scientific Research Applications
Ethylene glycol monostearate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant, opacifier, and pearlizing agent in various formulations.
Biology: Employed in the preparation of emulsions and as a stabilizer in biological assays.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Comparison with Similar Compounds
Glycol distearate: Another ester of ethylene glycol and stearic acid, used similarly in personal care products.
Glycerol monostearate: An ester of glycerol and stearic acid, used as an emulsifier and thickening agent in food and cosmetics.
Propylene glycol stearate: An ester of propylene glycol and stearic acid, used as a surfactant and emulsifier.
Uniqueness: Ethylene glycol monostearate is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective as a pearlizing agent and opacifier in cosmetic formulations .
Properties
IUPAC Name |
2-hydroxyethyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNOJDQRGSOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-99-3 | |
Record name | Polyethylene glycol monostearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9004-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5026881 | |
Record name | 2-Hydroxyethyl octadecanoate | |
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Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid, Light tan solid; [Hawley] | |
Record name | Octadecanoic acid, 2-hydroxyethyl ester | |
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Record name | Polyethylene glycol stearate | |
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Flash Point |
MYRJ 45: 500 °F OC | |
Record name | POLYETHYLENE GLYCOL STEARATE | |
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Solubility |
POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN., SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, GENERALLY SOL OR DISPERSIBLE IN WATER, SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL | |
Record name | POLYETHYLENE GLYCOL STEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C | |
CAS No. |
111-60-4, 86418-55-5, 9004-99-3 | |
Record name | Glycol monostearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylene glycol monostearate | |
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Record name | Octadecanoic acid, 2-hydroxyethyl ester | |
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Record name | 2-Hydroxyethyl octadecanoate | |
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Record name | 2-hydroxyethyl stearate | |
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Record name | GLYCOL STEARATE | |
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Record name | POLYETHYLENE GLYCOL STEARATE | |
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Record name | Polyoxyethylene 40 monostearate | |
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Melting Point |
MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, 60.00 to 61.00 °C. @ 760.00 mm Hg | |
Record name | POLYETHYLENE GLYCOL STEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |
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Record name | Polyoxyethylene 40 monostearate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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